

Technical Guide: Spectroscopic Elucidation of CAS 1326317-69-4

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Compound of Interest

Compound Name: Potassium;trifluoro-(5-oxoxolan-3-yl)boranuide
CAS No.: 1326317-69-4
Cat. No.: B2948852

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Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate

Introduction & Compound Identity

CAS Number: 1326317-69-4 Chemical Name: Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate Synonyms: Potassium trifluoro(5-oxoxolan-3-yl)boranuide;

-Trifluoroborato-

-butyrolactone potassium salt. Molecular Formula:

Molecular Weight: 191.99 g/mol (Salt); 152.89 g/mol (Anion)

This compound is a functionalized organotrifluoroborate, specifically a lactone-tethered borate. It serves as a robust, air-stable surrogate for unstable boronic acids in Suzuki-Miyaura cross-coupling reactions, particularly for introducing a saturated lactone moiety—a pharmacophore often found in natural products and lignans.

Structural Characterization Strategy

To strictly validate the identity of CAS 1326317-69-4, a multi-modal spectroscopic approach is required. The primary challenge in characterizing this molecule is the quadrupolar nature of the boron nucleus (

and

) and the splitting caused by fluorine atoms.

Core Validation Protocol:

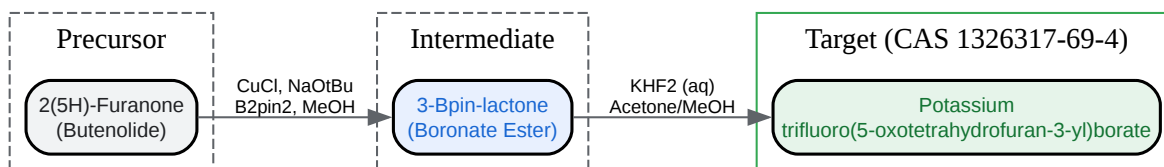
- B NMR: Confirms the tetracoordinate "ate" complex state (crucial for distinguishing from boronic acid impurities).
- F NMR: Verifies the presence of the

motif and assesses purity (free fluoride detection).
- H &

C NMR: Establishes the integrity of the lactone ring and the regiochemistry of boron attachment.
- HRMS (ESI-): Provides exact mass confirmation of the intact anion

Synthesis & Logic Flow

Understanding the synthetic origin helps anticipate impurities (e.g., pinacol residues). The standard route involves the copper-catalyzed conjugate addition of bis(pinacolato)diboron () to 2(5H)-furanone, followed by conversion to the trifluoroborate salt using



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Figure 1: Synthetic pathway logic. The transformation from

planar boron (Bpin) to

tetrahedral boron (BF₃K) is the key spectroscopic transition.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-

is the required solvent.

is unsuitable due to the insolubility of the potassium salt.

A.

B NMR (128 MHz, DMSO-

)

This is the most diagnostic spectrum.

- Chemical Shift:

2.5 ppm (approximate range: 1.0 to 4.0 ppm).

- Multiplicity: Quartet (

).

- Coupling Constant (

): ~45–55 Hz.

- Interpretation: The quartet arises from the coupling of the nucleus () with three equivalent nuclei (). A sharp singlet at ~20 ppm would indicate hydrolysis to boronic acid (impurity).

B.

F NMR (376 MHz, DMSO-

)

- Chemical Shift:
-142.0 ppm (approximate range: -135 to -145 ppm).
- Multiplicity: Broad multiplet or 1:1:1:1 quartet.
- Interpretation: The signal typically appears as a quartet due to coupling back to .
 - Self-Validation Check: Look for a singlet at -120 to -150 ppm (free or), which indicates excess reagent or decomposition.

C.

H NMR (400 MHz, DMSO-

)

The lactone ring protons display a distinct diastereotopic pattern.

- 4.20 ppm (dd, 1H,
Hz):
(Proton adjacent to oxygen, cis to Boron).
- 3.95 ppm (dd, 1H,
Hz):
(Proton adjacent to oxygen, trans to Boron).
- 2.45 ppm (dd, 1H,
Hz):
(Proton alpha to carbonyl).
- 2.20 ppm (dd, 1H,
Hz):
(Proton alpha to carbonyl).
- 1.10 – 1.30 ppm (m, 1H):
(Methine attached to Boron).
 - Note: The proton attached to the boron-bearing carbon is significantly shielded (upfield) compared to typical alkyl protons and is often broadened due to quadrupolar relaxation of the boron nucleus.

D.

C NMR (100 MHz, DMSO-

)

- 179.5 ppm: Carbonyl (
-).

- 68.2 ppm:
(Methylene next to Oxygen).
- 32.5 ppm:
(Methylene alpha to Carbonyl).
- ~25.0 ppm (Broad/Weak):
(Carbon attached to Boron).
 - Technical Insight: The carbon directly attached to boron is often invisible or appears as a very broad hump due to coupling and quadrupolar broadening. Do not interpret its absence as a missing carbon; use HSQC to locate it via the proton signal at 1.2 ppm.

Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI), Negative Mode. Unlike neutral organic molecules, trifluoroborates are pre-charged anions. They do not require deprotonation.

- Target Ion:
- Formula:
- Calculated Exact Mass: 153.0335 Da
- Observed Mass: 153.0335 ± 0.0005 Da

Isotopic Pattern Analysis (Self-Validating): Boron has two stable isotopes:

(~20%) and

(~80%).

- Peak A (152.037 Da): Corresponds to isotope (Intensity ~25% of base peak).

- Peak B (153.034 Da): Corresponds to isotope (Base peak, 100%).
- Validation: If the mass spectrum lacks this characteristic 1:4 isotopic ratio at M-1/M, the assignment is incorrect.

Infrared Spectroscopy (FT-IR)

- 1760–1780 cm⁻¹
: Strong
stretch (characteristic of γ -lactone).
- 1150–1200 cm⁻¹
: Strong, broad
stretching (characteristic of $\nu_{\text{C-O}}$ group).
- 1000–1050 cm⁻¹
:
stretch (ether linkage of lactone).

Experimental Protocol: Purity Assessment

To ensure the reagent is active for cross-coupling, perform this rapid "Self-Validating" solubility test:

- Solubility Check: Dissolve 5 mg in 0.5 mL Acetone-
.
 - Observation: The compound should be insoluble or sparingly soluble. (Potassium salts are poor in acetone).

- Dissolve in DMSO-
:
 - Observation: Should dissolve completely and clearly.
- Stability Check: Leave the DMSO solution for 24 hours. Re-run NMR.
 - Pass: Spectrum remains unchanged.
 - Fail: Appearance of a singlet at -148 ppm (indicating hydrolysis to or boronic acid species).

Data Summary Table

Technique	Parameter	Value / Range	Assignment
B NMR	Shift ()	+2.5 ppm (q, Hz)	Tetracoordinate Boron
F NMR	Shift ()	-142.0 ppm (m)	Trifluoroborate group
H NMR	Shift ()	1.20 ppm (m)	Methine CH-B (Shielded)
H NMR	Shift ()	4.20, 3.95 ppm	Lactone -O
HRMS (ESI-)	m/z	153.0335	Anion
IR	Wavenumber	1770 cm	Lactone Carbonyl

References

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Sources

- [1. Ammonium Sulfate | Ingredients | MediaDive \[bacmedia.dsmz.de\]](#)
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